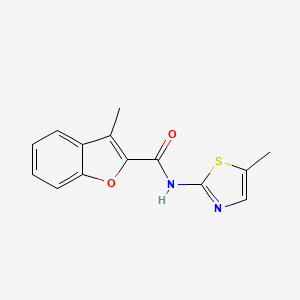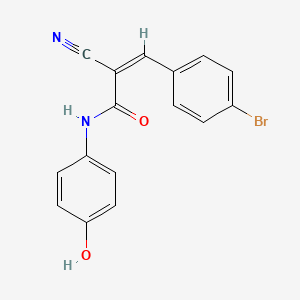![molecular formula C14H10BrNO4 B5767802 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a benzaldehyde derivative that has been synthesized using various methods. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is not well understood. However, it has been suggested that this compound may act as an inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of this enzyme can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde in lab experiments include its ability to inhibit the activity of acetylcholinesterase and its antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde. One direction is the development of more potent inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another direction is the development of fluorescent probes for the detection of other reactive species in cells. Additionally, the mechanism of action of this compound needs to be further studied to better understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde can be synthesized using various methods. One of the methods used to synthesize this compound involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 3-nitrobenzyl alcohol in the presence of a base. This reaction results in the formation of this compound. Another method involves the reaction of 3-bromo-4-aminobenzaldehyde with 3-nitrobenzyl alcohol in the presence of a reducing agent. This reaction results in the formation of this compound.
科学的研究の応用
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde has various scientific research applications. One of the applications of this compound is in the development of fluorescent probes for the detection of reactive oxygen species (ROS) in cells. This compound has been used to develop a fluorescent probe that can detect ROS in living cells. Another application of this compound is in the development of inhibitors for the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of this enzyme can be used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
3-bromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSIEZONVUPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)






![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)


